An In-depth Technical Guide to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
An In-depth Technical Guide to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a thorough understanding of the foundational chemical intermediates is paramount to the success of complex drug discovery and development programs. These molecules, while not the final active pharmaceutical ingredient (API), are the critical building blocks upon which therapeutic innovation is built. This guide is dedicated to one such molecule: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. It aims to provide a comprehensive resource, moving beyond a simple datasheet to offer insights into its properties, synthesis, and potential applications, grounded in established scientific principles and practical laboratory considerations. The structure of this document is designed to be intuitive, allowing for a deep dive into the specific areas of interest for the practicing scientist.
Section 1: Chemical Identity and Core Properties
Nomenclature and Identification
The compound of interest is systematically named 2-chloro-N-(3-chloro-4-methylphenyl)acetamide . For ease of reference in research and procurement, its Chemical Abstracts Service (CAS) Registry Number is 99585-97-4 .
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of a chemical intermediate is crucial for its proper handling, reaction setup, and purification. While experimentally determined data for this specific compound is not extensively published, we can infer and summarize its key properties based on supplier information and the known characteristics of structurally related N-arylacetamides.
| Property | Value | Source |
| CAS Number | 99585-97-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₉Cl₂NO | Chemcd |
| Molecular Weight | 218.08 g/mol | Chemcd |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Note: The lack of publicly available, experimentally verified data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound. Researchers should perform their own characterization upon synthesis or acquisition.
Section 2: Synthesis and Mechanism
The synthesis of N-arylacetamides is a well-established transformation in organic chemistry, typically proceeding through the acylation of an aniline derivative. The logical and most common synthetic route to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide involves the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride.
Reaction Principle
The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of the primary amine (3-chloro-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-arylacetamides.[1][2][3] Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
3-chloro-4-methylaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting aniline.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution to remove the tertiary amine hydrochloride salt.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.
Mechanistic Rationale and Visualization
The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The use of a non-nucleophilic base is essential to neutralize the HCl generated without competing with the aniline nucleophile.
Caption: Synthetic pathway for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.
Section 3: Applications in Drug Discovery and Development
N-substituted-2-phenylacetamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] These activities include analgesic, anticonvulsant, pesticidal, and cytostatic effects.[4][5] The biological efficacy of these molecules is closely tied to their physicochemical and structural properties.[4][5]
The title compound, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chloroacetyl group allows for further chemical modifications, making it a versatile building block.
Role as a Synthetic Intermediate
The primary application of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in drug development is as a precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The chlorine atom in the chloroacetyl moiety is a good leaving group, readily displaced by nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
For instance, N-arylacetamides are key intermediates in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities.[6] Research has shown that N-(substituted phenyl)-2-chloroacetamides can serve as precursors for molecules with efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[7]
Potential Biological Activities of Analogs
While specific biological data for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is not widely reported, studies on analogous N-substituted phenylacetamides provide insights into its potential. The nature and position of substituents on the phenyl ring can significantly influence the biological activity.[7] For example, halogenated N-phenylacetamides have demonstrated notable antimicrobial properties.[6][7] The presence of the two chlorine atoms and a methyl group on the phenyl ring of the title compound suggests that it and its derivatives could be interesting candidates for screening in various biological assays.
Section 4: Safety, Handling, and Analytical Considerations
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Not typically required if handled in a fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[10]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[10]
In all cases of exposure, seek medical attention if symptoms persist.
Analytical Methods for Characterization
The purity and identity of synthesized 2-chloro-N-(3-chloro-4-methylphenyl)acetamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group, the methylene protons of the chloroacetyl group, and the amide N-H proton.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch and the amide carbonyl (C=O) stretch.[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.[1]
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline solid.
Section 5: Conclusion
2-chloro-N-(3-chloro-4-methylphenyl)acetamide is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is based on well-understood principles of organic chemistry, and its reactive nature makes it a versatile building block for the creation of more complex and potentially bioactive molecules. While a comprehensive dataset of its physical and toxicological properties is not yet publicly available, this guide provides a solid foundation for its safe handling, synthesis, and application in a research setting. As with any chemical, a thorough risk assessment should be conducted before its use, and all handling should be performed by trained personnel in a suitable laboratory environment.
References
- Oauf, A. A., Eldawy, M. A., & Farag, H. H. (1971). New compounds: synthesis of certain p-alkoxyphenylacetamide derivatives as potential analgesic agents. Journal of Pharmaceutical Sciences, 60(1), 158–159.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
- Efficacy of Halogenated N-Phenylacetamide and Related Derivatives in Biological Assays: A Compar
- Retention Behavior and Biological Activity of N-Substituted-2-Phenylacetamide Derivates.
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central.
- chloroacetamide. Organic Syntheses Procedure.
- 2-chloro-N-(3,4-dimethylphenyl)
- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.
- Safety D
- 2-chloro-N-(2,3-dimethylphenyl)acetamide. PubChem.
- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem.
- Safety D
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv
- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.
- 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem.
- Safety D
- 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
- 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide. Smolecule.
- (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. echemi.com [echemi.com]
